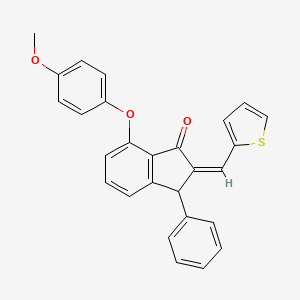

7-(4-Methoxyphenoxy)-3-phenyl-2-(2-thienylmethylene)-1-indanone

Description

Properties

IUPAC Name |

(2Z)-7-(4-methoxyphenoxy)-3-phenyl-2-(thiophen-2-ylmethylidene)-3H-inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20O3S/c1-29-19-12-14-20(15-13-19)30-24-11-5-10-22-25(18-7-3-2-4-8-18)23(27(28)26(22)24)17-21-9-6-16-31-21/h2-17,25H,1H3/b23-17- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCOMKFCEGHIGD-QJOMJCCJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C(=CC4=CC=CS4)C3C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)/C(=C\C4=CC=CS4)/C3C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methoxyphenoxy)-3-phenyl-2-(2-thienylmethylene)-1-indanone typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenol with 3-phenyl-2-(2-thienylmethylene)-1-indanone under specific reaction conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxyphenoxy)-3-phenyl-2-(2-thienylmethylene)-1-indanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane.

Scientific Research Applications

7-(4-Methoxyphenoxy)-3-phenyl-2-(2-thienylmethylene)-1-indanone has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: The compound is explored for its potential therapeutic effects, including its role in drug development.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-(4-Methoxyphenoxy)-3-phenyl-2-(2-thienylmethylene)-1-indanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological outcomes .

Comparison with Similar Compounds

Similar Compounds

- 4-hydroxy-N’-(2-thienylmethylene)benzohydrazide

- Propanedioic acid, [(4-methoxyphenoxy)-2-thienylmethylene]-, diethylester

Uniqueness

Compared to similar compounds, 7-(4-Methoxyphenoxy)-3-phenyl-2-(2-thienylmethylene)-1-indanone stands out due to its unique combination of functional groups and structural features

Biological Activity

7-(4-Methoxyphenoxy)-3-phenyl-2-(2-thienylmethylene)-1-indanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Molecular Formula : C₁₈H₁₈O₂S

- Molecular Weight : 290.40 g/mol

The presence of methoxy and thienyl groups contributes to its unique pharmacological properties, enhancing its interaction with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

- Antiproliferative Activity : The compound has shown significant antiproliferative effects on various cancer cell lines, including breast (MCF7), colon (HT-29), and melanoma (M21) cell lines. It operates primarily by inducing apoptosis and disrupting cell cycle progression, particularly at the G2/M phase .

- Inhibition of Angiogenesis : In chick chorioallantoic membrane (CAM) assays, the compound demonstrated the ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis. This effect was comparable to known angiogenesis inhibitors .

- Cytoskeletal Disruption : The compound binds to β-tubulin, leading to cytoskeletal disruption. This interaction results in impaired mitotic spindle formation, which is essential for proper cell division .

Biological Activity Data

The following table summarizes the antiproliferative activity of this compound against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF7 | 0.45 | Apoptosis induction |

| HT-29 | 0.30 | Cell cycle arrest at G2/M |

| M21 | 0.50 | Cytoskeletal disruption |

Case Studies

Several studies have evaluated the biological activity of this compound in preclinical settings:

- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability in MCF7 cells, with an IC₅₀ value of 0.45 µM. Flow cytometry analysis indicated a significant increase in apoptotic cells following treatment .

- Colon Cancer Model : In HT-29 colon cancer cells, the compound effectively inhibited cell proliferation with an IC₅₀ value of 0.30 µM. The study reported that this effect was associated with alterations in the expression of key cell cycle regulators such as cyclin B1 and CDK1 .

- Angiogenesis Inhibition : In CAM assays, the compound reduced vascularization significantly compared to control groups, indicating its potential as an antiangiogenic agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-(4-Methoxyphenoxy)-3-phenyl-2-(2-thienylmethylene)-1-indanone, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the indanone core via Friedel-Crafts acylation or cyclization of a pre-functionalized aromatic precursor.

- Step 2 : Introduction of the 4-methoxyphenoxy group via nucleophilic aromatic substitution (e.g., using 4-methoxyphenol under basic conditions).

- Step 3 : Incorporation of the thienylmethylene moiety via Knoevenagel condensation between the indanone carbonyl and 2-thiophenecarboxaldehyde, catalyzed by bases like piperidine or Lewis acids .

- Key Intermediates : 7-Hydroxy-3-phenyl-1-indanone (precursor for phenoxy substitution) and 2-thiophenecarboxaldehyde (for thienylmethylene formation).

Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers expect?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : A singlet at δ ~3.8 ppm for the methoxy group; aromatic protons from phenyl (δ 7.2–7.6 ppm) and thienyl (δ 6.8–7.3 ppm) groups; characteristic olefinic proton (δ ~7.5 ppm) for the thienylmethylene moiety.

- ¹³C NMR : Carbonyl (C=O) at ~200 ppm; aromatic carbons between 110–160 ppm.

- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and aromatic C–H (~3050 cm⁻¹).

- Mass Spectrometry : HRMS for molecular ion ([M+H]⁺) and fragmentation patterns to confirm substituents.

- X-ray Crystallography : Resolves absolute stereochemistry and confirms substitution patterns (e.g., similar indanone derivatives in ) .

Q. What in vitro assays are recommended for initial evaluation of biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Target kinases or cyclooxygenases (COX) due to the compound’s heterocyclic and aromatic motifs. Use fluorogenic substrates or ELISA for activity quantification.

- Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.

- Molecular Docking : Preliminary virtual screening against protein databases (PDB) to identify potential targets, followed by experimental validation .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the thienylmethylene moiety during Knoevenagel condensation, and what factors influence byproduct formation?

- Methodological Answer :

- Catalyst Screening : Test bases (piperidine, ammonium acetate) vs. Lewis acids (TiCl₄, ZnCl₂) to enhance reaction efficiency.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility, while toluene reduces side reactions.

- Temperature Control : Moderate heating (60–80°C) minimizes decomposition.

- Byproduct Mitigation : Use excess aldehyde to drive the reaction to completion; monitor via TLC/HPLC to isolate intermediates.

- Design of Experiments (DoE) : Statistically evaluate parameter interactions (e.g., time, temperature, stoichiometry) to maximize yield .

Q. When conflicting data arise in biological activity studies (e.g., varying IC₅₀ values), what methodological approaches can resolve these discrepancies?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and ensure consistent cell passage numbers.

- Orthogonal Assays : Confirm activity via complementary methods (e.g., fluorescence-based vs. radiometric assays).

- Compound Integrity Checks : Verify purity via HPLC (>95%) and stability under assay conditions (e.g., LC-MS post-incubation).

- Inter-laboratory Replication : Collaborate with independent labs to rule out equipment- or operator-specific variability .

Q. What computational methods are suitable for predicting the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) Simulations : Model protein-ligand interactions over time (e.g., with GROMACS) to assess binding stability.

- QSAR Modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with activity data to guide derivative design.

- Software Tools : Gaussian (DFT), AutoDock Vina (docking), and PyMOL (visualization) .

Q. How to address challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Test mixed-solvent systems (e.g., hexane/ethyl acetate) via slow evaporation or vapor diffusion.

- Temperature Gradients : Use controlled cooling rates (e.g., 0.1°C/min) to promote nucleation.

- Seeding Techniques : Introduce microcrystals from prior attempts to induce growth.

- Co-crystallization : Add small-molecule additives (e.g., crown ethers) to stabilize crystal packing .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported solubility profiles across studies?

- Methodological Answer :

- Standardized Solubility Tests : Use shake-flask or HPLC-based methods under controlled pH and temperature.

- Polymorph Screening : Assess if crystalline vs. amorphous forms influence solubility (via PXRD).

- Environmental Factors : Document storage conditions (humidity, light) that may degrade the compound.

- Meta-Analysis : Compare data across studies using similar solvents (e.g., DMSO for in vitro assays) .

Notes

- Key References : Prioritize crystallographic data from Acta Crystallographica , synthetic methodologies from Advanced Synthesis & Catalysis , and pharmacological frameworks from related thiophene derivatives .

- Data Gaps : Limited direct evidence on the compound necessitates extrapolation from structural analogs and general organic chemistry principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.